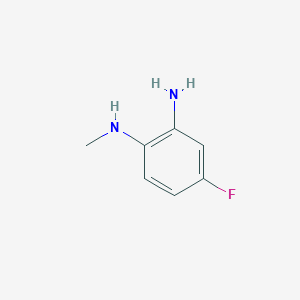

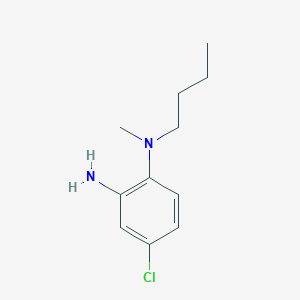

N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine is a chemical compound that is derived from the chlorination of 4-methylbenzene-1,2-diamine. This process leads to the formation of various chlorinated products, including the pentachloro ketone, which can undergo further transformations to yield hydroxy acids and methylated derivatives. The compound and its derivatives are of interest due to their potential applications in material science and organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the chlorination of 4-methylbenzene-1,2-diamine results in the formation of a pentachloro ketone, which can be further transformed into hydroxy acids and other derivatives through treatment with a base . Although the specific synthesis of N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

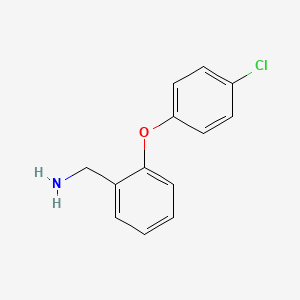

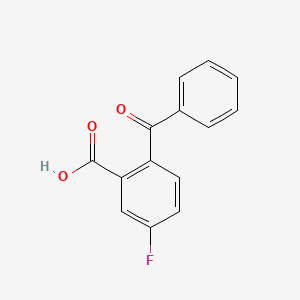

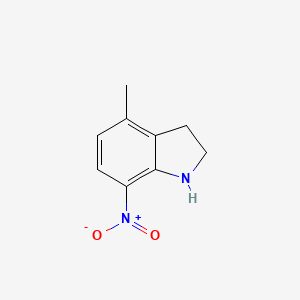

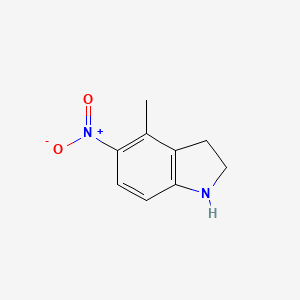

Molecular Structure Analysis

The molecular structure of chlorinated derivatives of 4-methylbenzene-1,2-diamine has been determined using X-ray crystallography. These structures provide insight into the arrangement of atoms and the geometry of the molecules. For example, the crystal structure determinations reported for compounds resulting from the chlorination process reveal the spatial configuration of the molecules and the presence of various functional groups .

Chemical Reactions Analysis

The chemical reactions involving chlorinated derivatives of 4-methylbenzene-1,2-diamine are complex and can lead to a variety of products. The initial chlorination step is followed by base-induced transformations that yield hydroxy acids and methylated derivatives. These reactions demonstrate the reactivity of the chlorinated compounds and their potential as intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using various analytical techniques. For example, the novel ynamide compound bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide was characterized by single crystal X-ray diffraction, NMR, UV-fluorescence spectroscopy, cyclic voltammetry, TGA, and DSC techniques . These studies provide valuable information on the stability, electronic structure, and thermal behavior of the compounds, which are essential for understanding their potential applications.

Propiedades

IUPAC Name |

1-N-butyl-4-chloro-1-N-methylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2/c1-3-4-7-14(2)11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPYIZQDFPPCRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=C(C=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Butyl-4-chloro-N1-methylbenzene-1,2-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.